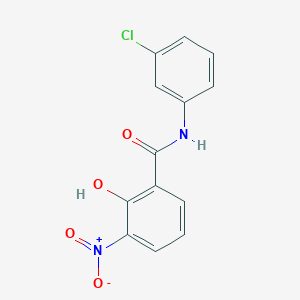

3'-Chloro-3-nitrosalicylanilide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6491-02-7 |

|---|---|

Molecular Formula |

C13H9ClN2O4 |

Molecular Weight |

292.67 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-2-hydroxy-3-nitrobenzamide |

InChI |

InChI=1S/C13H9ClN2O4/c14-8-3-1-4-9(7-8)15-13(18)10-5-2-6-11(12(10)17)16(19)20/h1-7,17H,(H,15,18) |

InChI Key |

VUEHVDVDVUINBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 Chloro 3 Nitrosalicylanilide

Established Synthetic Pathways for the Core Salicylanilide (B1680751) Scaffold

The foundational step in synthesizing 3'-Chloro-3-nitrosalicylanilide involves the construction of the salicylanilide backbone. This is typically achieved through robust and well-documented condensation reactions, followed by the specific incorporation of halogen and nitro moieties.

Condensation Reactions in Salicylanilide Synthesis

Condensation reactions are fundamental to the formation of the amide bond that characterizes the salicylanilide structure. libretexts.org These reactions involve the joining of two molecules with the elimination of a smaller molecule, often water. libretexts.org In the context of salicylanilide synthesis, a salicylic (B10762653) acid derivative and an aniline (B41778) derivative are the key reactants.

One common approach is the esterification of a carboxylic acid and an alcohol to form an ester, which can then react with an amine. libretexts.org For instance, butanoic acid can be heated with methanol (B129727) in the presence of sulfuric acid to produce methyl butanoate. libretexts.org This ester can subsequently undergo amidation. Another crucial condensation reaction is the Claisen condensation, which forms β-keto esters from two ester molecules in the presence of a strong base. numberanalytics.com These established methods provide a reliable foundation for constructing the core salicylanilide framework.

Strategic Introduction of Halogen and Nitro Moieties

The biological activity of salicylanilides is significantly influenced by the nature and position of substituents on both the salicylic acid and aniline rings. nih.govresearchgate.net The introduction of a chloro group at the 3'-position of the aniline ring and a nitro group at the 3-position of the salicylic acid ring are key modifications in the synthesis of this compound.

The process of nitration, for example, can be achieved by treating a precursor molecule with nitric acid in a suitable solvent system. For instance, the nitration of 3-chloro-4'-methoxybenzophenone can be carried out in sulfuric acid with nitric acid at controlled temperatures to yield 3-chloro-3'-nitro-4'-methoxybenzophenone. google.com Similarly, halogenation can be accomplished through various methods. For example, the iodination of salicylic acid can be efficiently performed using iodine in the presence of hydrogen peroxide, yielding 3,5-diiodosalicylic acid with a high yield. nih.gov The presence of electron-withdrawing groups like halogens and nitro groups can significantly impact the molecule's electronic properties and its interactions with biological targets. nih.govresearchgate.netnih.gov

Advanced Synthetic Approaches to this compound and its Analogues

To enhance efficiency, yield, and environmental compatibility, researchers have explored advanced synthetic methodologies for producing salicylanilides. These include microwave-assisted synthesis and the use of catalytic systems.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. ijprdjournal.com This technique utilizes microwave radiation to directly and rapidly heat the reaction mixture, leading to shorter reaction times, higher yields, and often improved product purity. ijprdjournal.comresearchgate.net

Several studies have demonstrated the successful application of microwave irradiation in the synthesis of salicylanilide derivatives. researchgate.netcsic.esnih.gov For example, the one-pot synthesis of salicylanilides from salicylic acid and amines can be achieved efficiently under microwave irradiation, significantly reducing reaction times from hours to minutes. researchgate.net This method has been shown to be applicable to a wide range of substrates, providing a convenient and rapid route to these compounds. researchgate.net The synthesis of salicyl acyloxy phosphonate (B1237965) derivatives has also been accomplished via microwave-assisted reactions, highlighting the versatility of this technology. researchgate.net

Catalytic Systems in Salicylanilide Formation

The use of catalysts can significantly improve the efficiency and selectivity of salicylanilide synthesis. Both acid and base catalysts are commonly employed in condensation reactions. numberanalytics.com For instance, strong acids like sulfuric acid are often used to catalyze esterification reactions. libretexts.org

More advanced catalytic systems have also been developed. For example, lipase (B570770) has been used as a biocatalyst in the condensation of substituted salicylaldehydes and malononitrile (B47326) under microwave irradiation, demonstrating the potential of enzymatic catalysis in this field. researchgate.net Additionally, transition metal catalysts can play a role in certain C-H bond functionalization reactions of amines, which can be relevant for the synthesis of complex salicylanilide derivatives. nih.gov The development of new and efficient catalytic systems remains an active area of research, aiming to provide more sustainable and atom-economical synthetic routes.

Design and Synthesis of Novel this compound Derivatives

The core structure of this compound serves as a scaffold for the design and synthesis of novel derivatives with potentially enhanced or modified biological activities. By systematically altering the substituents on the aromatic rings, chemists can explore the structure-activity relationships (SAR) of these compounds. researchgate.net

For example, a series of 5-chloro-3'-nitro-4'-substituted salicylanilides were synthesized by reacting 4',5-dichloro-3'-nitrosalicylanilide with various sodium aryl oxides, alkoxides, or amines. nih.gov This approach allows for the introduction of a wide range of functional groups at the 4'-position, leading to a library of new compounds for biological evaluation. nih.gov Similarly, novel salicylanilide derivatives have been synthesized as potential epidermal growth factor receptor (EGFR) inhibitors, demonstrating the therapeutic potential of this class of compounds. nih.gov The synthesis of these derivatives often involves multi-step reaction sequences, starting from readily available precursors. nih.gov

Table of Synthesized this compound Derivatives and Intermediates

| Compound Name | Molecular Formula | Key Synthetic Step | Reference |

|---|---|---|---|

| This compound | C13H9ClN2O4 | Condensation and nitration | ontosight.aiontosight.ai |

| 4',5-dichloro-3'-nitrosalicylanilide | C13H8Cl2N2O4 | Starting material for derivatization | nih.gov |

| 5-chloro-3'-nitro-4'-substituted salicylanilides | Varies | Nucleophilic substitution | nih.gov |

| 3-chloro-3'-nitro-4'-methoxybenzophenone | C14H10ClNO4 | Nitration of benzophenone (B1666685) precursor | google.com |

| 3,5-diiodosalicylic acid | C7H4I2O3 | Iodination of salicylic acid | nih.gov |

Structural Modification Strategies: O-Substitution, N-Substitution, and Ring Variations

The chemical architecture of this compound allows for a variety of structural modifications to generate a library of derivatives with potentially enhanced or modulated biological activities. These modifications primarily target the phenolic hydroxyl group, the amide nitrogen, and the aromatic rings.

O-Substitution

The phenolic hydroxyl group of the salicyl moiety is a key site for derivatization, often through esterification or etherification.

O-Acylation: The synthesis of salicylanilide acetates has been reported as a strategy to modify the properties of the parent compounds. Acetylation can be achieved through methods such as reaction with acetic anhydride (B1165640) in the presence of a base or by using N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid. nih.gov For instance, a series of salicylanilide acetates were prepared from the corresponding salicylanilides and acetic anhydride. nih.gov This approach could be applied to this compound to yield its O-acetyl derivative. The introduction of an acetyl group can influence the molecule's lipophilicity and its potential for biotransformation. nih.gov

O-Alkylation: The phenolic hydroxyl can also be alkylated to form ethers. While specific examples for this compound are not prevalent in the literature, the synthesis of related salicylanilide derivatives with O-alkyl substituents has been described. These reactions typically involve the use of an alkyl halide in the presence of a base to deprotonate the phenol (B47542). For example, the alkylation of a phenol with 1-(3-chloropropyl)pyrrolidine (B1588886) has been studied, highlighting the formation of an ether linkage. researchgate.net

A study on 5-chloro-3'-nitro-4'-substituted salicylanilides demonstrated that the 4'-position on the aniline ring, which is analogous to a substitution on the salicylic acid ring in terms of synthetic strategy, can be modified by treatment with various sodium aryl oxides and alkoxides. nih.gov This suggests that O-arylation and O-alkylation of the salicylic acid moiety of this compound are synthetically feasible.

N-Substitution

Modification at the amide nitrogen of the salicylanilide backbone represents another strategy for derivatization, although it is less commonly reported than O-substitution for this class of compounds.

N-Acylation and N-Alkylation: In principle, the amide nitrogen could be acylated or alkylated. However, the reactivity of the amide proton is generally lower than that of the phenolic proton, making selective N-substitution challenging without prior protection of the hydroxyl group. Studies on other aromatic amides have shown that N-acylation can be achieved using various reagents and conditions. researchgate.net For salicylanilides, N-acetylation has been shown to not significantly diminish the antitubercular activity in some derivatives. nih.gov

Ring Variations

Alterations to the aromatic rings of this compound can involve changing the substitution pattern or replacing the phenyl rings with other aromatic or heteroaromatic systems.

Aniline Ring Modifications: The synthesis of a range of 5-chloro-3'-nitro-4'-substituted salicylanilides highlights the feasibility of modifying the aniline portion of the molecule. nih.gov In this series, the 4'-position was substituted with various amines, demonstrating that the aniline ring is amenable to structural changes. nih.gov

Salicylic Acid Ring Modifications: The synthesis of various salicylanilide derivatives often starts from substituted salicylic acids, indicating that variations in the salicylic acid ring are readily achievable. For example, the synthesis of novel salicylanilide derivatives has been accomplished using different substituted salicylic acids as starting materials. acs.org This allows for the introduction of different functional groups on the salicylic acid ring to explore structure-activity relationships.

Synthesis of Prodrug Forms for Enhanced Biological Activity Modulation (excluding bioavailability/ADME focus)

The concept of a prodrug, a biologically inactive compound that is converted to an active drug in the body, is a well-established strategy in drug design. slideshare.net For this compound, the presence of the nitroaromatic group makes it a prime candidate for bioreductive prodrug strategies. nih.govnih.gov

Bioreductive Prodrugs: Nitroaromatic compounds can be selectively activated under hypoxic conditions, which are characteristic of the microenvironment of many solid tumors. nih.govnih.gov This activation is mediated by nitroreductase enzymes that reduce the nitro group to generate cytotoxic species. nih.govresearchgate.net This process can be a two-electron reduction, which is often irreversible and can occur in both normal and tumor tissues, or a one-electron reduction that is reversible in the presence of oxygen, thus conferring selectivity for hypoxic environments. nih.gov

The reduction of a nitroaromatic group leads to the formation of nitroso, hydroxylamine, and amine metabolites, which can trigger the release of a cytotoxic agent. encyclopedia.pubresearchgate.net This strategy has been explored for various nitroaromatic compounds in cancer therapy. nih.govnih.gov For this compound, its nitro group could serve as the trigger for its activation in a hypoxic environment, potentially enhancing its therapeutic index by localizing its cytotoxic effects.

Enzyme-Activated Prodrugs: The phenolic hydroxyl group of salicylanilides can be masked with a promoiety that is cleaved by specific enzymes to release the active parent compound. oatext.com Esterification of the phenolic hydroxyl group is a common approach to create prodrugs. nih.gov For instance, salicylanilide esters can be designed to be hydrolyzed by esterases present in the body, releasing the active salicylanilide. nih.gov This strategy can be used to modulate the biological activity profile of this compound by controlling its release.

Stereochemical Considerations in Derivative Synthesis

While this compound itself is an achiral molecule, the synthesis of its derivatives can introduce stereocenters, leading to the formation of enantiomers or diastereomers. The biological activity of chiral molecules can be highly dependent on their stereochemistry, with one enantiomer often being significantly more active than the other.

The introduction of chiral centers can occur through various synthetic modifications. For example, if a chiral acylating or alkylating agent is used for O- or N-substitution, the resulting product will be a mixture of diastereomers. Similarly, if a chiral substituent is introduced onto one of the aromatic rings, the resulting molecule will be chiral.

Advanced Spectroscopic and Analytical Characterization of 3 Chloro 3 Nitrosalicylanilide and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable in determining the molecular architecture of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), provide a holistic view of the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are critical for the structural elucidation of 3'-Chloro-3-nitrosalicylanilide.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The aromatic protons on the two phenyl rings would appear as complex multiplets in the downfield region, typically between δ 7.0 and 8.5 ppm. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro group and the chloro substituent. The phenolic hydroxyl proton and the amide N-H proton would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum would show distinct signals for each of the 13 carbon atoms in the asymmetric structure of this compound. The carbonyl carbon of the amide would resonate at a significantly downfield position, typically in the range of δ 160-170 ppm. The aromatic carbons would appear between δ 110 and 150 ppm, with their precise shifts influenced by the attached functional groups. For instance, the carbon bearing the nitro group and the carbon bearing the chloro group would exhibit characteristic shifts.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

Key expected vibrational frequencies include:

O-H stretching: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the phenolic hydroxyl group.

N-H stretching: A sharp to medium band around 3300 cm⁻¹ due to the amide N-H bond.

C=O stretching: A strong absorption band in the range of 1680-1650 cm⁻¹ characteristic of the amide carbonyl group.

N-O stretching (nitro group): Two distinct strong bands, one asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹.

C-Cl stretching: A band in the fingerprint region, typically between 800-600 cm⁻¹.

C=C stretching (aromatic): Several bands in the 1600-1450 cm⁻¹ region.

For related structures like 3-nitrobenzamide, characteristic IR peaks are observed for the amide and nitro groups. guidechem.comchemicalbook.com Similarly, the IR spectrum of 2-hydroxy-3-nitrobenzoic acid shows characteristic absorptions for the hydroxyl, carboxyl, and nitro groups. nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization.

For this compound (C₁₃H₉ClN₂O₄), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 292.67 g/mol ). Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion would be observed, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the ³⁷Cl isotope.

The fragmentation pattern would likely involve the cleavage of the amide bond, leading to fragments corresponding to the substituted benzoyl and aniline (B41778) moieties. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). While experimental mass spectral data for this compound is not available, predicted fragmentation data suggests the formation of adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and can provide insights into the extent of conjugation. The UV-Vis spectrum of this compound, with its two aromatic rings and various functional groups, is expected to show multiple absorption bands in the UV region.

Chromatographic and Separation Methodologies in Research Applications

Chromatographic techniques are fundamental for the purification of compounds and the monitoring of chemical reactions.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to separate components of a mixture. In the context of the synthesis of this compound, TLC would be an invaluable tool for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot. It is also used to assess the purity of the final compound.

The choice of the mobile phase (eluent) is crucial for achieving good separation. A typical eluent system for salicylanilide (B1680751) derivatives might consist of a mixture of a non-polar solvent like hexane (B92381) or chloroform (B151607) and a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727). rsc.org The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature). Visualization of the spots on the TLC plate can be achieved under UV light, as the aromatic rings in this compound would absorb UV radiation.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification in Research Samples

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of individual components in a mixture. For this compound, a robust HPLC method is essential for determining its purity in synthesized batches and for quantifying its concentration in various research samples.

A typical HPLC method for the analysis of salicylanilide derivatives involves reversed-phase chromatography. rsc.orgnih.govnih.govnih.gov A C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for effective separation of moderately polar compounds like this compound. nih.govnih.gov The mobile phase is generally a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often containing a small percentage of an acid like formic acid or acetic acid to improve peak shape and resolution. nih.govmdpi.com

A gradient elution is often employed, where the proportion of the organic solvent is increased over the course of the analysis. rsc.org This allows for the efficient elution of both less retained and more retained impurities, providing a comprehensive purity profile in a single run. Detection is typically carried out using a UV-Vis detector, as the aromatic rings and nitro group in this compound are expected to exhibit strong absorbance in the UV region. nih.govnih.gov

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a purified standard of this compound and plotting the peak area against concentration. This allows for the accurate determination of the compound's concentration in unknown research samples. The limit of detection (LOD) and limit of quantification (LOQ) of the method are also determined to establish its sensitivity. rsc.org

Table 1: Representative HPLC Method Parameters for Purity and Quantification of this compound

| Parameter | Value |

| Chromatographic Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm and 320 nm |

| Injection Volume | 10 µL |

| Run Time | 20 min |

This table presents a hypothetical but representative set of HPLC conditions based on methods for structurally similar compounds.

Solid-State Characterization Techniques for Crystalline Forms

The solid-state properties of a compound are critical for its handling, formulation, and stability. Techniques such as X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) provide invaluable information about the crystalline form and morphology of this compound.

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the atomic and molecular structure of a crystal. The crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal.

A hypothetical set of crystallographic data for a compound in this class is presented below to illustrate the type of information obtained from an XRD study.

Table 2: Illustrative Crystallographic Data for a Salicylanilide Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.630 |

| b (Å) | 14.146 |

| c (Å) | 6.780 |

| α (°) | 90 |

| β (°) | 105.47 |

| γ (°) | 90 |

| Volume (ų) | 1167.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.574 |

This table is based on the published data for the closely related isomer, 3-chloro-N-(2-nitrophenyl)benzamide, and serves as an illustrative example. mdpi.com

Scanning Electron Microscopy (SEM) for Morphology Analysis

Scanning Electron Microscopy (SEM) is a type of electron microscope that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition.

For this compound, SEM analysis would be employed to visualize the morphology of its crystalline form. This includes observing the shape, size, and surface features of the crystals. The resulting micrographs can reveal whether the compound crystallizes as needles, plates, prisms, or irregular aggregates. This information is crucial for understanding the material's physical properties, such as its flowability and dissolution rate.

While specific SEM images for this compound are not available, based on the crystalline nature of similar small organic molecules, one would anticipate observing well-defined crystalline structures. The appearance of these crystals can be influenced by the crystallization conditions, such as the solvent used and the rate of cooling.

Molecular and Cellular Mechanism of Action Investigations of 3 Chloro 3 Nitrosalicylanilide

Elucidation of Specific Molecular Targets

Detailed investigations into the specific molecular targets of 3'-Chloro-3-nitrosalicylanilide are not extensively documented in currently available scientific literature.

Enzyme Inhibition Studies (e.g., ATPases, Kinases, Deubiquitinases)

A comprehensive search of scientific databases reveals a lack of specific studies investigating the inhibitory effects of this compound on key enzyme families such as ATPases, kinases, and deubiquitinases. While other salicylanilide (B1680751) derivatives have been studied for their effects on various enzymes, direct experimental data for this compound is not available.

Enzyme Inhibition Data for this compound

| Enzyme Class | Specific Enzyme | Inhibition Data | Source |

|---|---|---|---|

| ATPases | Data not available | Data not available | Not Available |

| Kinases | Data not available | Data not available | Not Available |

Protein-Ligand Interaction Analyses

Specific protein-ligand interaction analyses for this compound are not described in the current body of scientific literature. While computational predictions of its properties exist, experimental studies detailing its binding affinity and interaction with specific protein targets are not publicly accessible.

Modulation of Ion Transport Mechanisms

There is no available scientific data from experimental studies to indicate that this compound directly modulates ion transport mechanisms. Research on the effects of this specific compound on ion channels or transporters has not been published.

Bioenergetic Pathway Disruption

While the broader class of salicylanilides is known to interfere with cellular energy metabolism, specific studies detailing the effects of this compound on bioenergetic pathways are not present in the available literature.

Mitochondrial Oxidative Phosphorylation Uncoupling Mechanisms

There are no specific experimental studies that have investigated or demonstrated the uncoupling of mitochondrial oxidative phosphorylation by this compound. The potential for this compound to act as a protonophore and disrupt the mitochondrial membrane potential, a known mechanism for some salicylanilides, has not been specifically documented for this molecule.

Impact on Cellular ATP Homeostasis

Impact of this compound on Cellular ATP Levels

| Cell Type | Experimental Condition | Change in ATP Level | Source |

|---|

Modulation of Cellular Signaling Pathways

Effects on Signal Transduction Cascades

There is no specific information available in the reviewed literature regarding the effects of this compound on signal transduction cascades.

Influence on Gene Expression and Protein Synthesis Relevant to Biological Responses

Research detailing the influence of this compound on gene expression and protein synthesis is not present in the available scientific literature.

Phenotypic Screening and Target Deconvolution Methodologies

Cell-Based Assay Systems for Mechanistic Insights

There are no published studies that have utilized cell-based assay systems to gain mechanistic insights specifically for this compound.

Omics Approaches (e.g., Proteomics, Metabolomics) for Target Identification

There is no evidence in the current literature of proteomics, metabolomics, or other omics approaches being used for the target identification of this compound.

Pre Clinical Biological Activity Spectrum in in Vitro and Non Human in Vivo Models

Antimicrobial Efficacy Assessments

Salicylanilides as a chemical class are known to possess antimicrobial properties, making them subjects of research for developing new agents to combat bacterial and fungal infections. nanobioletters.comnih.gov The mechanism of action for salicylanilides is often attributed to their ability to disrupt membrane functions and energy metabolism in microbial cells.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Mycobacterium tuberculosis)

While the broader class of salicylanilides has demonstrated activity against various bacteria, specific studies detailing the in vitro efficacy of 3'-Chloro-3-nitrosalicylanilide against specific Gram-positive and Gram-negative strains were not identified in a comprehensive search of scientific literature. Therefore, quantitative data such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) for this specific compound against key pathogens like Staphylococcus aureus is not available to be presented.

Note: A data table has not been generated as no specific quantitative results for the antibacterial activity of this compound were found in the reviewed literature.

Antifungal Activity Against Pathogenic Fungi

The potential for antifungal properties is a recognized characteristic of salicylanilide (B1680751) compounds. nanobioletters.comnih.gov This activity is generally linked to the disruption of fungal cell membranes and vital cellular processes. Despite this, specific research evaluating the fungicidal or fungistatic activity of this compound against specific pathogenic fungi, such as Candida albicans or Aspergillus species, is not detailed in the available literature. Consequently, there is no specific data on its spectrum of activity or potency.

Note: A data table has not been generated as no specific quantitative results for the antifungal activity of this compound were found in the reviewed literature.

Antimycobacterial Activity and Resistance Modulation

Many salicylanilide derivatives have been investigated for their potent effects against Mycobacterium tuberculosis, including drug-resistant strains. Their mechanism often involves inhibiting cellular processes unique to mycobacteria. However, specific studies focused on the antimycobacterial efficacy of this compound, or its potential to modulate resistance to other antitubercular drugs, are not present in the surveyed scientific publications.

Note: A data table has not been generated as no specific quantitative results for the antimycobacterial activity of this compound were found in the reviewed literature.

Antiparasitic Efficacy Evaluations

The antiparasitic activity is one of the most well-known features of the salicylanilide chemical family, with some compounds being used in veterinary medicine. nanobioletters.com This efficacy extends to both helminths (worms) and protozoa.

Anthelmintic Activity in Specific Non-Human Helminth Models (e.g., Hymenolepis nana)

Salicylanilides are a known class of anthelmintic agents. However, specific preclinical studies evaluating the efficacy of this compound in non-human models of helminth infections, such as against the tapeworm Hymenolepis nana, have not been identified in the reviewed literature. Therefore, no data regarding its cestodicidal activity or potency is available.

Note: A data table has not been generated as no specific quantitative results for the anthelmintic activity of this compound were found in the reviewed literature.

Antiprotozoal Activity (e.g., Plasmodium falciparum)

Certain compounds with structures related to salicylanilides have been explored for activity against protozoan parasites. However, specific in vitro or in vivo studies assessing the antiprotozoal activity of this compound against protozoa such as Plasmodium falciparum, the causative agent of malaria, are not available in the public scientific domain.

Note: A data table has not been generated as no specific quantitative results for the antiprotozoal activity of this compound were found in the reviewed literature.

Antiviral Activity Studies

A thorough review of scientific databases and literature reveals a lack of studies investigating the antiviral properties of this compound.

Inhibition of Viral Replication Enzymes (e.g., HIV-1 integrase, NS3 protease)

There is no available research demonstrating or investigating the inhibitory effects of this compound on viral replication enzymes such as HIV-1 integrase or NS3 protease. While these enzymes are significant targets in antiviral drug discovery, with numerous compounds screened for inhibitory activity, this compound has not been reported in such studies. nih.govnih.govresearchgate.netnih.govplos.org

Broad-Spectrum Antiviral Potential

No preclinical studies have been published that explore the broad-spectrum antiviral potential of this compound against a range of viruses.

Anticancer Investigations in Non-Human Cell Lines and Animal Models

There is a notable absence of published research on the anticancer properties of this compound in non-human cell lines and animal models. While a related class of compounds, 5-chloro-3'-nitro-4'-substituted salicylanilides, has been synthesized and evaluated for anthelmintic and antimicrobial activities, this research does not extend to anticancer applications or to the specific compound this compound. nih.gov

In Vitro Cytostatic and Cytotoxic Effects on Various Cancer Cell Lines

No data from in vitro studies are available to characterize the cytostatic or cytotoxic effects of this compound on any cancer cell lines. Standard screening assays that determine the concentration-dependent effects of compounds on the proliferation and viability of cancer cells have not been reported for this specific molecule.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Autophagy)

There is no scientific evidence to suggest that this compound induces programmed cell death pathways, such as apoptosis or autophagy, in cancer cells. Investigations into the molecular mechanisms of cell death, including the activation of caspases or the formation of autophagosomes, have not been documented for this compound. nih.govnih.gov

Anti-Proliferative and Anti-Migratory Effects

No preclinical studies have been conducted to assess the anti-proliferative or anti-migratory effects of this compound in either in vitro or in vivo models of cancer.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Empirical Structure-Activity Relationship Derivations

Empirical SAR studies involve systematically modifying parts of the molecule and observing the resulting changes in biological activity. This provides foundational insights into the role of different structural components.

The type and position of substituents on both the salicylic (B10762653) acid and aniline (B41778) rings of the salicylanilide (B1680751) scaffold are critical determinants of biological potency and mechanism of action. For 3'-Chloro-3-nitrosalicylanilide, the key substituents are the chloro group on the anilide ring and the nitro group on the salicylic acid ring.

Halogen Substituents (e.g., Chloro Group): The presence of a halogen, such as the chloro group at the 3'-(meta) position of the anilide ring, is significant. Studies on related compounds have shown that electron-withdrawing groups on the anilide moiety are often required for potent biological activity. researchgate.net The position of these substituents is also crucial, with meta- and para-substituted molecules sometimes exerting a more significant antiproliferative effect than ortho-substituted ones. researchgate.net In some series of antibacterial compounds, a 3-chloro substitution on a phenyl ring was associated with wide antibacterial activity. researchgate.net Halogenated salicylanilides have been used for decades in medicine, and their potential for repurposing in oncology is under intensive study. nih.gov

Nitro Group: The nitro group is a strong electron-withdrawing group, and its presence on the salicylanilide scaffold can significantly influence activity. For instance, 5-nitro analogues of some salicylanilides have been shown to reduce chlorophyll production in algae. mdpi.com In other molecular classes, nitrophenyl groups have been associated with potent but sometimes less selective biological activity. mdpi.com The nitro group in nitazoxanide, a nitrothiazole derivative of salicylamide (B354443), is part of a structure with a wide range of antiviral activity. nih.gov

The combination of these substituents is crucial. The inhibitory activity of R'-substituted salicylanilides has been correlated with both the hydrophobic parameter (π) and the Hammett constant (σ) of the substituents, indicating that both electronic and lipophilic properties are important. mdpi.com Generally, an increase in the electron-withdrawing effect and the bulkiness of substituents in the anilide part of the molecule tends to increase certain biological activities, such as the inhibition of photosynthetic electron transport. mdpi.com

| Substituent Type | Position | General Impact on Biological Activity | Reference |

|---|---|---|---|

| Electron-Withdrawing Groups (e.g., -Cl, -NO₂) | Anilide Ring | Generally required for potent activity; increases inhibitory effects. | researchgate.netmdpi.com |

| Halogen (e.g., -Cl) | Anilide Ring (meta- or para-) | Often more effective for antiproliferative activity compared to ortho- position. | researchgate.net |

| Nitro (-NO₂) | Salicylic Ring | Contributes to anti-algal and antiviral activities in related structures. | mdpi.comnih.gov |

The salicylanilide scaffold (2-hydroxy-N-phenylbenzamide) is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. This core structure is responsible for a wide spectrum of biological activities, including antibacterial, antifungal, anthelmintic, antiviral, and anticancer effects. nih.govnih.govnih.gov

The activity of the core is often linked to its ability to uncouple oxidative phosphorylation in mitochondria. nih.gov However, the versatility of the salicylanilide structure allows it to mediate its effects through numerous other mechanisms, such as the modulation of critical signaling pathways (e.g., STAT3, NF-κB, mTORC1) and the inhibition of key enzymes. nih.gov The specific biological activity observed is highly dependent on the nature and position of the substituents attached to this core.

Computational Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling uses statistical methods to create a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com These models allow for the prediction of activity for new, unsynthesized compounds.

Both 2D and 3D QSAR methods are used to model the activity of salicylanilide-type compounds.

2D QSAR: These models correlate biological activity with 2D molecular descriptors, which are calculated from the chemical connection table of a molecule (e.g., molecular weight, counts of atom types, topological indices). jmaterenvironsci.commdpi.com Common statistical techniques used to build 2D QSAR models include Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). scienceopen.comnih.gov These models are computationally less intensive and easier to interpret.

3D QSAR: These approaches require the 3D alignment of the molecules in a dataset and use 3D molecular field descriptors (steric and electrostatic) to quantify their properties. sphinxsai.comyoutube.com Prominent 3D QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). sphinxsai.com These models can provide detailed insights into the 3D structural requirements for optimal interaction with a biological target. nih.gov Studies have shown that combining 2D and 3D descriptors can often lead to more robust and predictive QSAR models, as they capture different and complementary molecular properties. nih.gov

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. protoqsar.com The success of a QSAR model depends heavily on the selection of appropriate descriptors. For salicylanilides, these are typically grouped into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include Hammett's constant (σ), HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and partial atomic charges. mdpi.comucsb.edu They are crucial for modeling interactions driven by electrostatic forces.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molar refractivity (MR), and van der Waals volume. mdpi.com They are important for describing how a molecule fits into a receptor's binding site.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which affects its ability to cross cell membranes and interact with hydrophobic pockets in proteins. The most common descriptor is the partition coefficient (logP) or the hydrophobic parameter (π). mdpi.com

Topological Descriptors: These are numerical indices derived from the 2D graph representation of a molecule, describing aspects like size, shape, and degree of branching. youtube.com

| Descriptor Category | Example Descriptors | Information Encoded | Reference |

|---|---|---|---|

| Electronic | Hammett constant (σ), HOMO/LUMO energies, Partial charges | Electron distribution, reactivity, electrostatic potential. | mdpi.comucsb.edunih.gov |

| Steric | Molar Refractivity (MR), Molecular Weight, van der Waals volume | Molecular size, bulk, and shape. | mdpi.comucsb.edu |

| Hydrophobic | logP, Hydrophobic parameter (π) | Lipophilicity and partitioning behavior. | mdpi.comucsb.edu |

| Topological | Wiener index, Zagreb index | Molecular connectivity, branching, and shape. | youtube.com |

Validation is a critical step to ensure that a QSAR model is robust, reliable, and has predictive power for new compounds. basicmedicalkey.com Validation strategies are broadly divided into two types:

External Validation: This is considered the most rigorous test of a model's predictive power. nih.gov The model, built using the training set, is used to predict the activity of an external test set of compounds that were not used during model development. researchgate.net The predictive ability is typically assessed by the predictive correlation coefficient (r²_pred). nih.gov A high r²_pred value indicates that the model can accurately predict the activity of new chemicals. mdpi.com

According to the Organisation for Economic Co-operation and Development (OECD) principles for QSAR model validation, a reliable model must have appropriate measures of goodness-of-fit, robustness, and predictivity, which are established through these internal and external validation procedures. basicmedicalkey.com

| Parameter | Type of Validation | Description | Reference |

|---|---|---|---|

| r² (Coefficient of Determination) | Internal (Goodness-of-fit) | Measures how well the model fits the training data. A value closer to 1 indicates a better fit. | sphinxsai.com |

| q² or Q² (Cross-validated r²) | Internal (Robustness) | Measures the internal predictive ability of the model based on cross-validation. | sphinxsai.comnih.gov |

| r²_pred (Predictive r²) | External (Predictivity) | Measures the model's ability to predict the activity of an external test set. | nih.gov |

Pharmacophore Modeling and Ligand-Based Drug Design

While specific pharmacophore models and quantitative structure-activity relationship (QSAR) studies for this compound are not extensively available in the current body of scientific literature, the broader class of salicylanilides has been the subject of such investigations for various therapeutic targets. The principles derived from these studies can offer valuable insights into the potential pharmacophoric features of this compound and guide future ligand-based drug design efforts.

Pharmacophore modeling is a crucial component of ligand-based drug design, which relies on the principle that the biological activity of a compound is related to the spatial arrangement of its chemical features, known as a pharmacophore. These models are particularly useful when the three-dimensional structure of the biological target is unknown.

In the context of salicylanilides, pharmacophore models typically highlight the importance of several key features for biological activity. These often include:

Hydrogen Bond Donors and Acceptors: The hydroxyl and amide groups of the salicylanilide scaffold are critical for forming hydrogen bonds with target proteins.

Aromatic Rings: The two phenyl rings serve as hydrophobic cores and can engage in π-π stacking interactions.

Halogen Atoms: The presence of halogen substituents, such as the chloro group in this compound, can contribute to binding through halogen bonding or by modulating the electronic properties and lipophilicity of the molecule.

A generalized pharmacophore model for salicylanilide derivatives might include features such as a hydrogen bond donor (from the phenolic hydroxyl group), a hydrogen bond acceptor (from the carbonyl oxygen of the amide), and two aromatic/hydrophobic regions corresponding to the salicylic acid and aniline rings. The specific location and nature of substituents, like the nitro and chloro groups in this compound, would further refine this model by introducing additional electronic or steric features that influence target binding.

Quantitative Structure-Activity Relationship (QSAR) studies on salicylanilide derivatives have provided further understanding of the structural requirements for their biological activities. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to series of salicylanilide analogs to correlate their 3D structural features with their observed biological activities sphinxsai.comsphinxsai.com. These studies often reveal the importance of steric, electrostatic, and hydrophobic fields around the molecule in determining its potency.

For example, studies on salicylanilide benzoates as inhibitors of Mycobacterium tuberculosis have demonstrated the predictive power of CoMFA and CoMSIA models sphinxsai.comsphinxsai.com. The generated contour maps from these analyses help visualize regions where bulky or electropositive/electronegative substituents would be favorable or unfavorable for activity, thus guiding the design of new, more potent derivatives sphinxsai.comsphinxsai.com.

Research into nitro-substituted salicylanilides has indicated that the position of the nitro group can be crucial for activity. For instance, the presence of a nitro group at the 4-position of the salicylic acid ring has been found to be beneficial for antimycobacterial activity nih.gov. This suggests that the 3-nitro substituent in this compound likely plays a significant role in its biological profile, potentially through its strong electron-withdrawing nature.

Furthermore, systematic structure-activity relationship (SAR) studies on salicylanilides as inhibitors of bacterial two-component regulatory systems have highlighted the importance of electron-attracting substituents on the salicyloyl ring and hydrophobic groups on the anilide moiety for optimal activity nih.gov. This aligns with the structural features of this compound, which possesses an electron-withdrawing nitro group and a hydrophobic chloro-substituted aniline ring.

The table below summarizes key findings from SAR and QSAR studies on related salicylanilide derivatives, which can be extrapolated to understand the potential structure-activity landscape of this compound.

| Structural Feature | Observed Effect on Activity | Potential Relevance to this compound | References |

| Electron-withdrawing groups on Salicylic Ring | Generally increases activity for various targets. | The 3-nitro group is a strong electron-withdrawing group, likely contributing positively to its biological activity. | nih.gov |

| Position of Nitro Group | 4-nitro substitution on the salicylic ring was beneficial for antimycobacterial activity. | The 3-nitro position in the subject compound may confer a specific activity profile. | nih.gov |

| Halogen Substitution on Aniline Ring | Hydrophobic and electron-withdrawing effects can enhance binding and cell permeability. | The 3'-chloro group can contribute to hydrophobic interactions and potentially halogen bonding with the target. | nih.gov |

| Amide Linker | Essential for maintaining the correct orientation of the two aromatic rings and for hydrogen bonding. | The central amide bond is a key structural feature for its interaction with biological targets. | |

| Phenolic Hydroxyl Group | Crucial for hydrogen bonding and often essential for activity. | The 2-hydroxyl group is a key pharmacophoric feature. |

Computational Chemistry and Molecular Modeling for 3 Chloro 3 Nitrosalicylanilide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov In the context of 3'-Chloro-3-nitrosalicylanilide, docking simulations can elucidate its binding affinity and interaction patterns with various biological targets. Salicylanilides are known for their broad-spectrum biological activities, including antimicrobial and antiparasitic effects. ontosight.aiontosight.ai Therefore, potential targets for docking studies could include enzymes and proteins crucial for the survival of pathogens.

For instance, based on the known mechanisms of similar compounds, this compound could be docked against targets like fatty acyl-AMP ligase in Mycobacterium tuberculosis or key enzymes in other pathogenic organisms. nih.gov The primary goal of such simulations is to determine the binding energy, which indicates the stability of the ligand-target complex, and to visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to this binding.

A hypothetical molecular docking study of this compound against a putative bacterial enzyme might yield the following results:

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Amide N-H with Asp123; Hydroxyl O-H with Ser89 |

| Hydrophobic Interactions | Chlorophenyl ring with a hydrophobic pocket formed by Leu45, Val67, and Ile100 |

| Key Interacting Residues | Asp123, Ser89, Leu45, Val67, Ile100 |

This table presents hypothetical data from a molecular docking simulation of this compound with a bacterial enzyme target.

These findings would suggest that this compound can fit snugly into the active site of the enzyme, forming strong and stable interactions, which could inhibit the enzyme's function and lead to an antimicrobial effect.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Stability

For the this compound-target complex, an MD simulation would reveal how the ligand adapts its conformation within the binding site and how the protein structure might change upon ligand binding. Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD), which measures the stability of the complex, and the root-mean-square fluctuation (RMSF), which indicates the flexibility of different parts of the protein. researchgate.netpeerj.com

A summary of a hypothetical 100-nanosecond MD simulation could be presented as follows:

| Metric | Observation |

| RMSD of the Complex | Stable trajectory after an initial equilibration period, with an average RMSD of 1.5 Å, suggesting a stable binding mode. peerj.com |

| RMSF of the Ligand | Low fluctuations, indicating that the ligand remains tightly bound in the active site. |

| Hydrogen Bond Persistence | The key hydrogen bonds identified in docking remain present for over 80% of the simulation time, confirming their importance for binding. |

This table summarizes hypothetical results from a molecular dynamics simulation, indicating a stable binding of this compound to its target.

Such results would provide strong evidence for the long-lasting and stable inhibition of the target enzyme by this compound.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govchemrxiv.org For this compound, DFT calculations can provide valuable information about its electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). mdpi.comnanobioletters.comscispace.com

The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. mdpi.com A smaller energy gap suggests that the molecule is more reactive and can more readily participate in chemical reactions, which could be relevant for its mechanism of action. The MEP map can identify the electron-rich and electron-poor regions of the molecule, which are potential sites for electrophilic and nucleophilic attacks, respectively. nanobioletters.com

A hypothetical summary of DFT calculations for this compound is shown below:

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Molecular Electrostatic Potential | Negative potential around the nitro and hydroxyl groups; Positive potential around the amide proton. |

This table presents hypothetical electronic properties of this compound calculated using Density Functional Theory.

These theoretical calculations can help in understanding the intrinsic chemical properties of the molecule and can guide the design of derivatives with improved activity.

In Silico Screening for Novel Salicylanilide (B1680751) Analogues

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govbiorxiv.org Starting with the scaffold of this compound, virtual libraries of novel analogues can be generated by systematically modifying its chemical structure.

For example, the chloro and nitro groups on the two aromatic rings could be replaced with other substituents, or the amide linker could be modified. These virtual libraries can then be screened against the target of interest using high-throughput molecular docking. nih.gov This approach allows for the rapid and cost-effective identification of new salicylanilide derivatives with potentially enhanced potency and improved pharmacokinetic properties.

A hypothetical in silico screening campaign could result in the identification of several promising lead compounds, as illustrated in the table below:

| Analogue ID | Modification | Predicted Binding Energy (kcal/mol) |

| SNC-1 | Replacement of 3'-chloro with 3'-fluoro | -8.8 |

| SNC-2 | Replacement of 3-nitro with 3-cyano | -8.2 |

| SNC-3 | Addition of a 4'-hydroxyl group | -9.1 |

This table shows a selection of hypothetical novel salicylanilide analogues identified through in silico screening, with predicted binding energies suggesting improved affinity for the target.

The most promising candidates from this virtual screening can then be synthesized and subjected to experimental validation, significantly streamlining the drug discovery process.

Formulation and Delivery System Research Academic Focus on Material Science and Chemistry

Strategies for Enhancing Aqueous Solubility and Stability (e.g., β-Cyclodextrin Inclusion Complexes)

The poor water solubility of many salicylanilides necessitates the exploration of advanced formulation strategies to enable their study in aqueous research environments. nih.gov One of the most promising and widely studied approaches for enhancing the solubility and stability of hydrophobic compounds is the formation of inclusion complexes with cyclodextrins. nih.govnih.gov

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. nih.govnih.gov This unique structure allows them to encapsulate non-polar "guest" molecules, such as 3'-Chloro-3-nitrosalicylanilide, within their cavity, thereby increasing the apparent aqueous solubility of the guest. nih.govnih.gov β-cyclodextrin (β-CD) is one of the most commonly used due to its cavity size, availability, and cost-effectiveness. researchgate.net

The formation of an inclusion complex can significantly improve a compound's dissolution rate and stability in aqueous solutions. nih.gov For instance, research on other poorly soluble antibacterial agents has demonstrated a substantial increase in aqueous solubility upon complexation with β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD). thescipub.commdpi.com While specific studies on the complexation of this compound with β-cyclodextrin are not widely available in public literature, the principles established with analogous compounds strongly suggest its potential as a viable strategy. A recent study on novel chloro-substituted salicylanilide (B1680751) derivatives demonstrated the beneficial role of β-cyclodextrin complexation in enhancing their antibacterial efficiency. nih.gov

The formation and characterization of such a complex would involve several key steps:

Phase Solubility Studies: To determine the stoichiometry of the complex (e.g., 1:1, 1:2 guest-to-host ratio) and the stability constant (Kc), which indicates the strength of the interaction.

Preparation Methods: Techniques such as co-precipitation, kneading, and freeze-drying are commonly employed to form the solid inclusion complex.

Characterization: Analytical techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy would be used to confirm the formation of the inclusion complex.

The following table illustrates hypothetical data from a phase solubility study of this compound with β-cyclodextrin, demonstrating the expected increase in solubility.

| β-Cyclodextrin Concentration (mM) | Apparent Solubility of this compound (µM) |

|---|---|

| 0 | 1.5 |

| 2 | 5.8 |

| 4 | 10.2 |

| 6 | 14.5 |

| 8 | 18.9 |

| 10 | 23.1 |

Investigation of Membrane Permeability in In Vitro Systems (excluding ADME)

Understanding the ability of a compound to permeate biological membranes is crucial for its use in cell-based research. In vitro permeability assays provide a valuable tool for this purpose, offering insights into passive diffusion across a membrane barrier. Two widely used models are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that predicts passive, transcellular permeability. sigmaaldrich.com It utilizes a 96-well plate format where a filter support is coated with a lipid solution to form an artificial membrane. The compound of interest is added to a donor compartment, and its diffusion across the artificial membrane into an acceptor compartment is measured. sigmaaldrich.com This high-throughput screening method is particularly useful in early-stage research to rank compounds based on their passive permeability. evotec.com

The Caco-2 cell permeability assay employs a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form tight junctions, mimicking the intestinal epithelial barrier. nih.govpeerj.com This model allows for the study of both passive transcellular and paracellular (between cells) transport. nih.gov While more complex and lower throughput than PAMPA, the Caco-2 model provides a more biologically relevant system for predicting intestinal permeability. springernature.com

For this compound, these assays would be instrumental in characterizing its fundamental ability to cross a lipid barrier, a key factor in its potential utility in cellular studies. While specific permeability data for this compound is not readily found in published literature, studies on other salicylanilide derivatives suggest that their high lipophilicity can lead to variable permeability. nih.gov

The following interactive table presents hypothetical permeability data for this compound in both PAMPA and Caco-2 assays, illustrating how such data would be presented and interpreted.

| Assay Type | Apparent Permeability Coefficient (Papp) (x 10-6 cm/s) | Interpretation |

|---|---|---|

| PAMPA | 8.5 | Moderate to High Passive Permeability |

| Caco-2 (Apical to Basolateral) | 5.2 | Moderate Permeability |

| Caco-2 (Basolateral to Apical) | 15.6 | Potential for Efflux |

Design of Controlled Release Systems for Research Applications

For in vitro research applications requiring sustained exposure of cells to a compound at a relatively constant concentration, controlled-release systems are highly advantageous. unhas.ac.id Such systems can mitigate issues of compound degradation, precipitation in culture media, and the need for frequent media changes. The design of these systems is a key area of material science and polymer chemistry. kinampark.com

For a hydrophobic compound like this compound, a common approach is to encapsulate it within a biodegradable polymeric matrix. kinampark.com The release of the compound from the matrix can be controlled by several mechanisms, including diffusion, swelling, and erosion of the polymer. researchgate.net

Commonly used polymers for creating such systems include:

Poly(lactic-co-glycolic acid) (PLGA): A biodegradable and biocompatible copolymer whose degradation rate can be tailored by altering the ratio of lactic acid to glycolic acid. kinampark.com

Hydrogels: Three-dimensional polymer networks that can absorb large amounts of water while remaining insoluble. The porosity of the hydrogel can be controlled to modulate the diffusion rate of the entrapped compound. researchgate.net

For research purposes, these controlled-release systems could be fabricated as microparticles or a thin film at the bottom of a cell culture plate. The goal is to achieve a zero-order release kinetic, where the compound is released at a constant rate over a prolonged period. unhas.ac.id This ensures that the cells are consistently exposed to the desired concentration of this compound, improving the reliability and reproducibility of the experimental results.

The following table provides a hypothetical example of a controlled-release profile for this compound from a PLGA-based microparticle formulation, as might be determined in a research setting.

| Time (hours) | Cumulative Release of this compound (%) |

|---|---|

| 0 | 0 |

| 6 | 15 |

| 12 | 32 |

| 24 | 58 |

| 48 | 85 |

| 72 | 98 |

Emerging Research Avenues and Future Perspectives for 3 Chloro 3 Nitrosalicylanilide

Integration with Drug Repurposing Initiatives in Pre-clinical Settings

Drug repurposing, or finding new uses for existing compounds, offers a cost-effective and accelerated path to drug development. Salicylanilides, including 3'-Chloro-3-nitrosalicylanilide, are prime candidates for such initiatives due to their well-documented biological activities. ontosight.ai The established antimicrobial and antiparasitic profile of this chemical class provides a strong basis for exploring new therapeutic applications beyond their initial scope. ontosight.ainih.gov

Pre-clinical investigations could focus on screening this compound against a wide array of pathogens and disease models. Given the known efficacy of related compounds against various parasites and bacteria, a systematic approach to test this specific molecule against contemporary drug-resistant strains could yield significant findings. nih.gov

Table 1: Established Biological Activities of the Salicylanilide (B1680751) Class

| Biological Activity | Description | Potential Repurposing Area |

| Antibacterial | Effective against various bacterial strains, including some resistant forms. nih.gov | Development of new antibiotics to combat resistant infections. |

| Antifungal | Shows inhibitory action against several fungal species. nih.gov | Treatment of opportunistic fungal infections. |

| Antiparasitic | Active against parasites such as Hymenolepis nana. nih.gov | Exploration for use against other parasites causing diseases like malaria or leishmaniasis. nih.gov |

| Anticancer | Some salicylanilide derivatives show antiproliferative activity against cancer cells. nih.govnih.gov | Investigation as a scaffold for new anticancer agents. |

Exploration of Novel Biological Targets Beyond Current Paradigms

The bioactivity of this compound is likely not limited to its currently known antimicrobial and antiparasitic mechanisms. The search for novel biological targets is a critical frontier in drug discovery, aiming to uncover innovative mechanisms of action and overcome drug resistance. nih.gov Research into other salicylanilide derivatives has revealed targets that extend beyond traditional paradigms, suggesting a similar potential for this compound.

For instance, certain salicylanilide hybrids have been identified as potent inhibitors of tubulin polymerization and the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, both of which are crucial targets in cancer therapy. nih.gov The exploration of such non-classical targets for this compound could be achieved through modern target identification methods like chemoproteomics and thermal proteome profiling, which can map the direct protein interactions of a compound within a complex biological system. nih.gov

Table 2: Examples of Novel Targets for Salicylanilide Derivatives

| Salicylanilide Derivative Type | Novel Biological Target | Therapeutic Area |

| Hybrid Salicylanilides | Tubulin Polymerization, STAT3 nih.gov | Oncology |

| Substituted 2-hydroxy-N-(arylalkyl)benzamides | Autophagy Induction nih.gov | Oncology |

| General Salicylanilides | Neuropilin Receptors (NRPs) (via peptide conjugates) nih.gov | Oncology (Glioblastoma) |

Application of Artificial Intelligence and Machine Learning in Salicylanilide Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by dramatically accelerating the process of identifying and optimizing new drug candidates. mit.edunih.gov These technologies can analyze vast datasets to predict the biological activities, physicochemical properties, and potential targets of small molecules like this compound. crimsonpublishers.comnih.gov

In the context of salicylanilide discovery, AI models can be trained on existing data from the salicylanilide class to predict the activity of new derivatives, guide chemical synthesis, and identify the most promising candidates for further testing. filizolalab.org Generative models can design novel salicylanilide structures with desired properties, while predictive algorithms can screen virtual libraries containing millions of potential derivatives against specific biological targets, a task that would be impossible through conventional methods alone. mit.edufilizolalab.org This computational approach streamlines the discovery pipeline, reduces costs, and increases the probability of success. nih.gov

Development of Multi-Targeting Salicylanilide Hybrids and Conjugates

Complex diseases often involve multiple biological pathways, making multi-target drugs an attractive therapeutic strategy. researchgate.net The salicylanilide scaffold is well-suited for the development of hybrid molecules and conjugates designed to interact with several targets simultaneously. This approach can lead to enhanced efficacy and a reduced likelihood of drug resistance. nih.gov

Research has already demonstrated the feasibility of this strategy. For example, molecular hybridization has been used to create salicylanilides that dually inhibit tubulin polymerization and STAT3 signaling. nih.gov Another successful approach involves conjugating salicylanilides to targeting peptides. Oligotuftsin-salicylanilide conjugates, for instance, have been developed to target neuropilin receptors, which are overexpressed in certain cancers like glioblastoma, thereby enhancing the compound's selectivity and internalization into tumor cells. nih.gov Future research could apply these principles to this compound, creating novel constructs with tailored, multi-target profiles.

Addressing Research Gaps in the Fundamental Understanding of this compound Bioactivity

Despite its known biological activities, significant gaps remain in our fundamental understanding of this compound's bioactivity. Its precise molecular mechanisms of action, the full spectrum of its biological targets (polypharmacology), and its structure-activity relationships are not fully elucidated.

Future research must prioritize closing these knowledge gaps. Key areas of investigation should include:

Mechanism of Action Studies: Utilizing techniques like transcriptomics, proteomics, and metabolomics to understand the global cellular response to the compound.

Direct Target Identification: Employing methods such as affinity-based probes and cellular thermal shift assays (CETSA) to identify the specific proteins that this compound binds to. nih.gov

Structure-Activity Relationship (SAR) Analysis: Synthesizing and testing a focused library of analogues to systematically map how chemical modifications to the this compound scaffold affect its biological activity.

Addressing these fundamental questions is essential for unlocking the full potential of this compound and guiding the rational design of next-generation salicylanilide-based therapeutics.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the aqueous solubility of 3'-chloro-3-nitrosalicylanilide, and what challenges arise due to its nitro and chloro substituents?

- Methodological Answer : Solubility determination should employ gravimetric analysis or UV-spectrophotometry in buffered aqueous solutions (pH 4–9) to account for pH-dependent ionization. The nitro group (-NO₂) and chloro substituent (-Cl) reduce polarity, necessitating organic cosolvents (e.g., DMSO) for initial stock solutions. Reference solubility data from the Handbook of Aqueous Solubility Data (CRC Press) indicate a solubility of <0.1 mg/mL at 25°C, requiring sensitive detection methods (e.g., HPLC-UV) .

Q. How can researchers validate the purity of synthesized this compound, especially when trace impurities affect toxicity studies?

- Methodological Answer : Combine thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/hexane (3:7) to separate nitro-substituted byproducts. Confirm purity via high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR, focusing on aromatic proton splitting patterns (e.g., meta-nitro coupling). For toxicology studies, residual solvents (e.g., DMF) must be quantified using gas chromatography (GC) to avoid confounding results .

Q. What are the primary toxicity endpoints for this compound in aquatic organisms, and how should LC₅₀ tests be designed for freshwater fish?

- Methodological Answer : Acute toxicity testing should follow OECD Guideline 203, using static renewal systems to maintain dissolved oxygen. LC₅₀ values for rainbow trout (Oncorhynchus mykiss) and carp (Cyprinus carpio) range from 0.5–2.0 mg/L, with mortality monitored at 24–96 hours. Note species-specific sensitivity: sea lampreys (Petromyzon marinus) exhibit lower LC₅₀ (0.1 mg/L) due to gill permeability differences .

Advanced Research Questions

Q. How do contradictory toxicity data for this compound across species (e.g., trout vs. carp) inform mechanistic studies of metabolic detoxification pathways?

- Methodological Answer : Perform comparative cytochrome P450 (CYP) activity assays in liver microsomes from sensitive (lamprey) and resistant (sunfish) species. Use inhibitors like ketoconazole (CYP3A4) to identify detoxification enzymes. Carp exhibit higher glutathione-S-transferase (GST) activity, converting the parent compound to less toxic metabolites, explaining their tolerance .

Q. What radiometric techniques are optimal for quantifying this compound uptake in larval tissues, and how do time-resolved data inform pharmacokinetic models?

- Methodological Answer : Tritium-labeled synthesis (via BF₃-catalyzed exchange with ³H₃PO₄) enables autoradiography and liquid scintillation counting. In lamprey larvae, residual activity increases from 3.046% (1 hr) to 3.512% (3 hr), suggesting slow tissue penetration. Use compartmental modeling (e.g., WinNonlin) to derive absorption rate constants (kₐ) and volume of distribution (Vd) .

Q. How can structural analogs of this compound be systematically screened to identify less ecotoxic larvicides with retained efficacy?

- Methodological Answer : Employ a QSAR (quantitative structure-activity relationship) approach, modifying the nitro group to sulfonamide or carboxylate to reduce bioaccumulation. Test derivatives against lamprey larvae in flow-through systems, prioritizing compounds with LC₅₀ < 0.5 mg/L and bioconcentration factors (BCF) < 100 .

Q. What experimental controls are critical when assessing this compound’s photodegradation in aquatic environments, and how do hydroxyl radicals influence degradation kinetics?

- Methodological Answer : Include dark controls and UV-A/B light sources (290–400 nm) to isolate photolytic pathways. Use scavengers (e.g., tert-butanol for •OH) to quantify radical contributions. LC-MS/MS analysis reveals nitro group reduction to amine under UV light, forming less persistent byproducts .

Q. How can in vitro assays (e.g., mitochondrial membrane potential) clarify the sublethal effects of this compound on fish cells?

- Methodological Answer : Use JC-1 dye in RTgill-W1 cell lines to measure mitochondrial depolarization. Dose-response curves (0.1–10 μM) show EC₅₀ values correlating with in vivo toxicity, confirming oxidative stress as a secondary mode of action. Combine with RNA-seq to identify dysregulated pathways (e.g., apoptosis genes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.